4,7-Dichloro-3-iodoquinoline: Physicochemical Profiling, Synthetic Workflows, and Application in Medicinal Chemistry
4,7-Dichloro-3-iodoquinoline: Physicochemical Profiling, Synthetic Workflows, and Application in Medicinal Chemistry
Executive Summary
4,7-Dichloro-3-iodoquinoline (CAS: 70237-22-8) is a highly functionalized, tri-halogenated nitrogen heterocycle that serves as a critical intermediate in advanced medicinal chemistry. Its unique substitution pattern—featuring three distinct halogens at the 3, 4, and 7 positions—provides a programmable scaffold for orthogonal functionalization. This technical guide details the physicochemical properties, mechanistic synthesis, and strategic reactivity of the compound, providing a comprehensive framework for drug development professionals working on antimalarial agents and targeted oncology therapeutics .
Physicochemical Properties & Structural Analytics
Understanding the physical parameters of 4,7-dichloro-3-iodoquinoline is essential for optimizing reaction conditions, particularly concerning solubility and thermal stability during high-temperature cross-coupling reactions. The compound typically presents as a stable crystalline solid .
| Property | Value |
| IUPAC Name | 4,7-dichloro-3-iodoquinoline |
| CAS Registry Number | 70237-22-8 |
| Molecular Formula | C9H4Cl2IN |
| Molecular Weight | 323.94 g/mol |
| Melting Point | 111–112 °C |
| Boiling Point | ~373.4 °C (Predicted) |
| Appearance | White to pale-yellow solid |
| Solubility Profile | Soluble in DMF, DMSO, EtOAc, and DCM; Insoluble in water |
| LC-MS (ESI+) | m/z 323.9 [M+H]⁺ |
Mechanistic Synthesis & Protocol Validation
The synthesis of 4,7-dichloro-3-iodoquinoline relies on a two-step sequence starting from the commercially available 7-chloroquinolin-4-ol. The methodology exploits the inherent electronic properties of the quinoline core to achieve strict regiocontrol.
Synthetic workflow for 4,7-dichloro-3-iodoquinoline from 7-chloroquinolin-4-ol.
Phase 1: Electrophilic Iodination at C-3
Causality: The hydroxyl group at C-4 (which exists predominantly in its quinolone tautomer) strongly donates electron density into the heterocyclic ring. This directs Electrophilic Aromatic Substitution (EAS) exclusively to the C-3 position. Protocol:
-
Initiation: Suspend 7-chloroquinolin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add successive equivalents of n-butylamine, iodine, and saturated aqueous potassium iodide (KI). Note: n-butylamine acts as a base to deprotonate the quinolone, enhancing its nucleophilicity, while KI solubilizes iodine as the reactive triiodide ion (I₃⁻).
-
Propagation: Stir the yellow solution at room temperature for 36 hours. The reaction is self-validating; complete dissolution of the starting material indicates progression. Monitor via LC-MS to confirm the appearance of the m/z 305.8 [M+H]⁺ peak.
-
Quenching: Add 0.1 M sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. The solution will turn colorless, accompanied by the formation of a white precipitate.
-
Isolation: Filter the precipitate, wash thoroughly with water, and dry under vacuum for 3-4 days to yield 7-chloro-3-iodoquinolin-4-ol .
Phase 2: Deoxychlorination at C-4
Causality: Phosphoryl chloride (POCl₃) activates the C-4 hydroxyl group by converting it into a highly reactive dichlorophosphate leaving group. Subsequent nucleophilic attack by the chloride ion yields the chlorinated target. Protocol:
-
Initiation: Suspend the crude 7-chloro-3-iodoquinolin-4-ol in neat POCl₃ (approx. 100 eq). Add a catalytic amount of DMF to generate the Vilsmeier-Haack intermediate, which accelerates the chlorination.
-
Heating: Heat the reaction mixture to 80 °C (or reflux) for 3 to 12 hours. The suspension will transition into a dark brown solution, indicating complete conversion.
-
Quenching (Critical Safety Step): Allow the solution to cool to room temperature. Carefully pour the mixture over crushed ice behind a blast shield. Caution: POCl₃ reacts violently with water, releasing exothermic HCl gas.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to afford 4,7-dichloro-3-iodoquinoline (m/z 323.9 [M+H]⁺) .
Reactivity Profile: Orthogonal Functionalization
The true value of 4,7-dichloro-3-iodoquinoline lies in the differential reactivity of its three halogens, allowing for sequential, orthogonal functionalization without the need for protecting groups.
-
C-4 Chlorine (Nucleophilic Aromatic Substitution - SₙAr): The chlorine at the 4-position is highly activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. This nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack. Consequently, the C-4 chlorine readily reacts with amines and alcohols under thermal conditions .
-
C-3 Iodine (Transition-Metal Catalysis): Iodine is a superior leaving group for oxidative addition compared to chlorine. Under Palladium(0) catalysis, the C-3 position selectively undergoes Suzuki-Miyaura cross-coupling with arylboronic acids, leaving the C-4 and C-7 chlorines intact if SₙAr has not yet been performed .
-
C-7 Chlorine (Structural Anchor): The chlorine at the 7-position is electronically deactivated relative to C-4 and sterically hindered from oxidative addition relative to C-3. It typically remains unreactive, serving as a lipophilic anchor in the final pharmacophore.
Orthogonal functionalization pathways highlighting C-4 SNAr and C-3 cross-coupling mechanisms.
Applications in Drug Discovery
Antimalarial Therapeutics: The quinoline core is a historic staple in antimalarial drug design. 4,7-Dichloro-3-iodoquinoline is heavily utilized to synthesize next-generation 3-aryl quinolines. By executing a Suzuki coupling at C-3 with functionalized phenylboronic acids, followed by SₙAr at C-4 with diamines, researchers have developed potent compounds effective against drug-resistant strains of Plasmodium falciparum.
Oncology & G-Quadruplex Stabilization: Recent advancements in targeted oncology have identified indoloquinolines as potent stabilizers of the KRAS mid-promoter G-quadruplex structure. Downregulation of KRAS—a frequently mutated oncogene in pancreatic and colorectal cancers—is achieved by synthesizing indoloquinoline derivatives from 4,7-dichloro-3-iodoquinoline. The C-4 position is substituted with an aniline derivative via SₙAr, followed by intramolecular cyclization to yield the planar indoloquinoline system required for DNA intercalation and G-quadruplex stabilization .
References
-
Title: Indoloquinoline-Mediated Targeted Downregulation of KRAS through Selective Stabilization of the Mid-Promoter G-Quadruplex Structure Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Analysis of the Products Formed on Hydrolysis of Hyaluronic Acid by Testicular Hyaluronidase Source: Journal of the American Chemical Society URL: [Link]
- Title: US9249103B2 - Compounds, compositions and associated methods comprising 3-aryl quinolines Source: Google Patents URL
